molecular formula C20H21N5O4S2 B3016099 N-(2,5-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 898436-03-8

N-(2,5-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B3016099
CAS RN: 898436-03-8
M. Wt: 459.54
InChI Key: UVRLBNMTOHMZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H21N5O4S2 and its molecular weight is 459.54. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Structural Analysis

Novel Derivative Synthesis

Research focuses on the synthesis of novel derivatives through various chemical processes, including carbodiimide condensation and C-C coupling methodologies. These processes yield compounds with potential applications in medicine and materials science (Yu et al., 2014), (Gull et al., 2016).

Structural Elucidation

Advanced techniques such as IR, NMR, and X-ray diffraction are employed to confirm the structures of synthesized compounds, providing insights into their potential applications in various fields (Boechat et al., 2011).

Biological Activities and Applications

Anticancer and Antiproliferative Activities

Some studies have synthesized and screened compounds for their cytotoxic activities against cancer cell lines, finding certain derivatives to exhibit significant anticancer properties (Abu-Melha, 2021), (Toolabi et al., 2022).

Antileishmanial Activity

Research into the antileishmanial efficacy of related compounds has shown promising results, with some derivatives exhibiting better activity than standard drugs against Leishmania major, highlighting their potential as novel therapeutic agents (Vosooghi et al., 2014).

Insecticidal Properties

The development of novel heterocycles incorporating thiadiazole moieties has been explored for insecticidal applications, specifically targeting pests like the cotton leafworm, Spodoptera littoralis. This research indicates potential agricultural benefits (Fadda et al., 2017).

Chemical Reactivity and Modification

Chemical Modification for Improved Properties

Studies on the modification of biologically active compounds with fluorine-containing heterocycles aim to enhance their pharmacological properties by altering their chemical reactivity and biological interactions (Sokolov & Aksinenko, 2012).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S2/c1-12-4-6-13(7-5-12)21-18(27)23-19-24-25-20(31-19)30-11-17(26)22-15-10-14(28-2)8-9-16(15)29-3/h4-10H,11H2,1-3H3,(H,22,26)(H2,21,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRLBNMTOHMZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.